![molecular formula C19H16N2O3S B2592834 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941916-76-3](/img/structure/B2592834.png)
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Description
Benzo[d]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives are important in the search for new anti-mycobacterial agents . They are designed, predicted in silico ADMET, and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
These derivatives are synthesized and characterized by 1 H NMR, 13 C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using various techniques such as 1 H NMR, 13 C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
These compounds are evaluated for in vitro antitubercular activity . The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed significant activity against Mycobacterium tuberculosis .Scientific Research Applications
- MMT (the abbreviation for this compound) exhibits distinct photophysical behavior in different solvents . Researchers have studied its excited-state hydrogen bond dynamics and proton transfer mechanisms. Solvent polarity significantly affects these processes, influencing the strength of hydrogen bonds and the intensity of excited-state hydrogen bond weakening. Understanding these effects can aid in developing new optoelectronic materials.
- Novel derivatives containing benzothiazolylamino groups have been synthesized and evaluated for pesticidal activity. These compounds, including MMT, show promise as agrochemicals with potential pesticidal properties . Further research could explore their efficacy against specific pests and their environmental impact.
- MMT can participate in solvent-dependent reactions. For instance, in the presence of 2-propanol, it forms imines and 2-alkoxy-3-enamines with selectivity for the Z-isomer . Investigating these reactions can provide insights into synthetic methodologies and reaction mechanisms.
Photophysics and Optoelectronics
Pesticidal Properties
Organic Synthesis and Reaction Mechanisms
properties
IUPAC Name |
N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-9-21-14-5-3-4-6-17(14)25-19(21)20-18(22)13-7-8-15-16(12-13)24-11-10-23-15/h2-8,12H,1,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLMYWFLZHHDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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